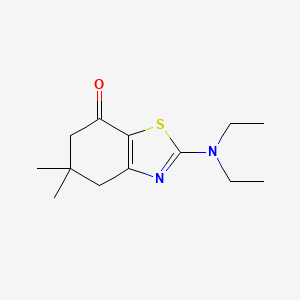![molecular formula C21H28N2O B5174281 1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5174281.png)
1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. This compound has been extensively studied for its potential use in treating various medical conditions.
Applications De Recherche Scientifique
1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol has been studied for its potential use in treating various medical conditions. It has been found to be effective in treating hypertension, angina, and heart failure. This compound has also been studied for its potential use in treating anxiety disorders and migraines.
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol involves the inhibition of beta-adrenergic receptors. This results in the reduction of heart rate and blood pressure, which makes it an effective treatment for hypertension and heart failure. This compound also has anxiolytic and analgesic effects, which make it useful in treating anxiety disorders and migraines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol include the reduction of heart rate and blood pressure, as well as the reduction of anxiety and pain. This compound also has anti-inflammatory effects, which make it useful in treating certain types of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol in lab experiments include its well-understood mechanism of action and its availability. This compound is also relatively easy to synthesize, which makes it a cost-effective choice for lab experiments. The limitations of using this compound include its potential toxicity and the need for careful handling.
Orientations Futures
For the study of this compound include the development of more potent and selective beta-adrenergic receptor antagonists and the study of its anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of 1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol involves the reaction of 4-methylbenzenamine and 1-piperidin-1-ylpropan-2-ol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure and yields the desired product. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
Propriétés
IUPAC Name |
1-(N-(4-methylphenyl)anilino)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-18-10-12-20(13-11-18)23(19-8-4-2-5-9-19)17-21(24)16-22-14-6-3-7-15-22/h2,4-5,8-13,21,24H,3,6-7,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZBMQKUWBEVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN2CCCCC2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)


![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)
![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)
![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B5174258.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)